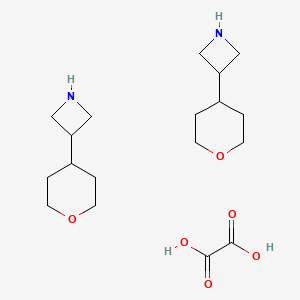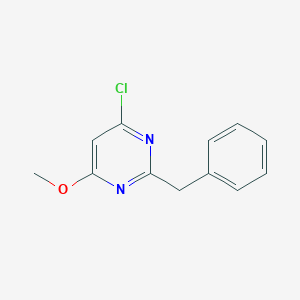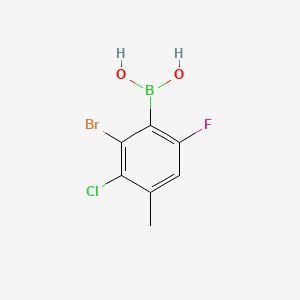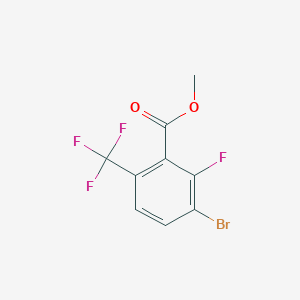
3-(Tetrahydro-2H-pyran-4-yl)azetidine hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-4-yl)azetidine hemioxalate is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an oxane (tetrahydropyran) ring. The hemioxalate part of the compound indicates the presence of an oxalate group, which is a dicarboxylate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(oxan-4-yl)azetidine hemioxalate, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates, providing azetidines through a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of 3-(oxan-4-yl)azetidine hemioxalate typically involves bulk custom synthesis and procurement . The process may include the use of advanced techniques such as microwave irradiation and electrocatalytic intramolecular hydroamination to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxan-4-yl)azetidine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted azetidines.
Applications De Recherche Scientifique
3-(Oxan-4-yl)azetidine hemioxalate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(oxan-4-yl)azetidine hemioxalate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry . The oxane ring adds to its stability and reactivity, enabling it to interact with different biological targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles that share some reactivity characteristics with azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles with applications in drug discovery and materials science.
Uniqueness
3-(Oxan-4-yl)azetidine hemioxalate stands out due to its combination of an azetidine ring and an oxane ring, providing unique reactivity and stability. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C18H32N2O6 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
oxalic acid;3-(oxan-4-yl)azetidine |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6) |
Clé InChI |
LHISBAZPDFIMKH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2CNC2.C1COCCC1C2CNC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)





![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)


![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)

